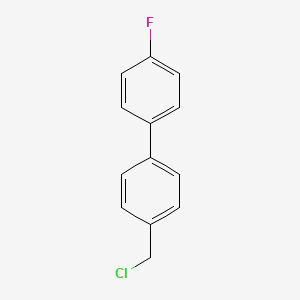

4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Core in Organic Chemistry and Materials Science

The biphenyl structure, which consists of two phenyl rings linked by a single bond, is a significant scaffold in both organic chemistry and materials science. biosynce.com While biphenyl itself is relatively non-reactive, its core structure is a fundamental building block for a wide array of organic compounds. arabjchem.org The versatility of the biphenyl moiety allows for the synthesis of diverse derivatives with applications ranging from pharmaceuticals and agrochemicals to advanced materials. arabjchem.orgwikipedia.org

In materials science, the rigid nature of the biphenyl unit is leveraged in the creation of liquid crystals and high-performance polymers. biosynce.comarabjchem.org The ability to introduce different functional groups onto the biphenyl rings allows for the fine-tuning of electronic and photophysical properties, making these compounds suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. arabjchem.orgroyalsocietypublishing.org The biphenyl core can also be found in organic biradical compounds with specific magnetic properties. oup.com

Overview of Halogenated Biphenyl Derivatives

Halogenation of the biphenyl core leads to a class of compounds known as halogenated biphenyls, which have a broad spectrum of properties and applications. researchgate.net The introduction of halogen atoms can significantly alter the electronic nature, reactivity, and biological activity of the parent biphenyl molecule. nih.gov

Historically, polychlorinated biphenyls (PCBs) were widely used as dielectric fluids, heat transfer agents, and in other industrial applications due to their high stability and non-flammability. wikipedia.orgresearchgate.netbritannica.com However, their environmental persistence and toxicity led to restrictions on their use. britannica.com Polybrominated biphenyls (PBBs) have also been utilized as flame retardants. wikipedia.org The position and number of halogen substituents on the biphenyl rings are crucial in determining the compound's properties and potential effects. nih.gov

Specific Focus: 4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl within Biphenyl Chemistry

Within the vast family of halogenated biphenyls, this compound is a compound of particular interest. This molecule features a chloromethyl group at the 4-position of one phenyl ring and a fluorine atom at the 4'-position of the other. This specific substitution pattern imparts unique reactivity and properties to the compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

32193-95-6 |

|---|---|

Molecular Formula |

C13H10ClF |

Molecular Weight |

220.67 g/mol |

IUPAC Name |

1-(chloromethyl)-4-(4-fluorophenyl)benzene |

InChI |

InChI=1S/C13H10ClF/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 |

InChI Key |

HABHGBOCWJYINP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCl)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Physicochemical Properties of 4 Chloromethyl 4 Fluoro 1,1 Biphenyl

The physicochemical properties of 4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl are determined by its distinct molecular structure. The molecule consists of two benzene (B151609) rings connected by a single bond, with a chloromethyl (–CH2Cl) group and a fluorine (–F) atom at the para positions. vulcanchem.com These substituents introduce specific electronic effects:

Chloromethyl Group : The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the adjacent carbon, making it susceptible to nucleophilic attack. vulcanchem.com

Fluorine Atom : The high electronegativity of fluorine modifies the electron density of the aromatic ring. vulcanchem.com

Predicted

| Property | Value/Description | Basis for Prediction |

|---|---|---|

| Molecular Formula | C13H10ClF | Elemental composition analysis |

| Molecular Weight | 220.67 g/mol | Calculated from atomic masses |

| Melting Point | 115–120 °C (estimated) | Analogy to 4,4'-bis(chloromethyl)-biphenyl vulcanchem.comsigmaaldrich.com |

| Boiling Point | 290–300 °C (extrapolated) | Structure-activity relationships vulcanchem.com |

| Solubility | Low in water; soluble in THF, DCM | Similar chloromethyl biphenyls vulcanchem.com |

Chemical Reactivity and Derivatization of 4 Chloromethyl 4 Fluoro 1,1 Biphenyl

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the biphenyl (B1667301) scaffold is the primary site of chemical transformation for this molecule. As a benzylic halide, it exhibits enhanced reactivity compared to simple alkyl chlorides due to the stabilization of the carbocation intermediate or the transition state by the adjacent aromatic ring.

The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, rendering the benzylic carbon electrophilic and highly susceptible to attack by nucleophiles. This facilitates a variety of nucleophilic substitution (Sₙ2) reactions, where the chloride ion acts as an effective leaving group. This reactivity is analogous to that observed in similar structures like 4-(bromomethyl)-4'-fluoro-1,1'-biphenyl, which readily undergoes substitution with nucleophiles such as amines, thiols, and alkoxides.

A range of derivatives can be synthesized by reacting 4-(chloromethyl)-4'-fluoro-1,1'-biphenyl with different nucleophilic agents. These reactions typically proceed under mild conditions and provide a direct route to functionalized biphenyls.

Table 1: Examples of Nucleophilic Substitution Derivatives

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | Azidomethylbiphenyls |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Biphenylacetonitriles |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Biphenylmethanols |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Alkoxymethylbiphenyls (Ethers) |

| Thiolate (RS⁻) | Sodium Thiophenolate (NaSPh) | Thioethers |

| Amine (RNH₂) | Ammonia (NH₃), Alkylamines | Aminomethylbiphenyls |

| Carboxylate (RCOO⁻) | Sodium Acetate (CH₃COONa) | Biphenylmethyl Esters |

Owing to the reactivity of its chloromethyl group, this compound is a valuable intermediate in multi-step organic synthesis. vulcanchem.com It serves as a foundational building block for introducing the 4'-fluoro-[1,1'-biphenyl]-4-yl)methyl moiety into larger, more complex molecules. The chloromethylation of biphenyl is a key strategy for producing such versatile intermediates. rsc.org

The derivatives formed via nucleophilic substitution can be further elaborated. For instance, the resulting nitrile derivatives can be hydrolyzed to carboxylic acids or reduced to amines, while azide derivatives can be reduced to primary amines or used in "click" chemistry. This versatility makes the parent compound a key precursor for creating libraries of compounds for various research applications, including the development of pharmaceuticals and advanced materials.

Influence of the Fluorine Atom on Reactivity

Fluorine is the most electronegative element, and its presence on the biphenyl system alters the electronic properties of the molecule through inductive and resonance effects. nih.gov The strong electron-withdrawing inductive effect of fluorine deactivates the aromatic ring to which it is attached towards electrophilic substitution. However, its ability to donate a lone pair of electrons via a resonance effect (a +M effect) can influence the reactivity at the ortho and para positions.

Studies on fluorinated analogues of 4-chlorobiphenyl (B17849) have provided insight into these electronic modulations. phasetransfercatalysis.com The introduction of a fluorine atom affects bond lengths and angles within the aromatic system. Computational and X-ray crystal analyses show that the C-F bond length typically ranges from 1.341 to 1.374 Å. phasetransfercatalysis.com This substitution can also influence the planarity of the biphenyl rings, which in turn affects the conjugation between them. While fluoro substitution does affect the planarity, these effects are considered minor compared to those of larger halogens like chlorine. phasetransfercatalysis.com

Table 2: Influence of Fluorine Substitution on Biphenyl Properties

| Property | Observation | Scientific Basis | Citation |

|---|---|---|---|

| Electron Density | Reduces electron density on the fluorinated ring. | High electronegativity of fluorine causes a strong inductive electron withdrawal (-I effect). | nih.gov |

| Aromatic Reactivity | Deactivates the fluorinated ring towards electrophilic attack. | The inductive effect outweighs the resonance effect, making the ring less nucleophilic. | nih.gov |

| Metabolic Stability | Often increases metabolic stability in drug candidates. | The C-F bond is very strong and resistant to enzymatic cleavage (e.g., by cytochrome P450). | nih.gov |

| Lipophilicity | Increases lipophilicity. | Fluorine substitution generally enhances the compound's solubility in non-polar environments. | nih.gov |

| Molecular Conformation | Minor effects on the dihedral angle between phenyl rings. | The small size of the fluorine atom results in minimal steric hindrance compared to other halogens. | phasetransfercatalysis.com |

Intermolecular Interactions and Complex Formation

The functional groups on this compound dictate its interactions with other molecules, which is particularly relevant in catalytic applications.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reagents that are soluble in different, immiscible phases (typically aqueous and organic). Benzyl (B1604629) chlorides are excellent substrates for PTC-mediated nucleophilic substitutions. phasetransfer.com In a typical PTC system, a catalyst (often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide) transports a nucleophile (e.g., CN⁻, OH⁻) from the aqueous phase into the organic phase where the substrate, this compound, resides. princeton.edu

This transfer overcomes the insolubility barrier, allowing the reaction to proceed at the organic interface or within the bulk organic phase. youtube.com The mechanism involves the formation of a lipophilic ion pair between the PTC catalyst cation and the nucleophile anion, which can then readily enter the organic phase to react with the substrate. princeton.edu

A kinetic study on the etherification of the closely related 4,4′-bis(chloromethyl)-1,1′-biphenyl with phenol (B47542) under PTC conditions demonstrated the effectiveness of this methodology. researchgate.net The study showed that factors such as the choice of catalyst, solvent, and base concentration significantly impact the reaction rate, and that quaternary ammonium salts are highly effective catalysts for this type of transformation. rsc.orgresearchgate.net This highlights the suitability of this compound for similar PTC applications, enabling the efficient synthesis of ethers, esters, and other derivatives under mild, biphasic conditions. researchgate.net

Spectroscopic Characterization Methodologies for Substituted Biphenyl Systems

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. thermofisher.comyoutube.com These techniques measure the vibrational energies of molecules, which are sensitive to the atomic masses and the strength of the chemical bonds. thermofisher.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. thermofisher.com For 4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups and the biphenyl (B1667301) backbone.

The presence of the chloromethyl group (-CH₂Cl) would likely be identified by C-H stretching vibrations, typically observed in the 2950-3050 cm⁻¹ region, and a C-Cl stretching vibration, which usually appears in the 600-800 cm⁻¹ range. The C-F stretching vibration from the fluorinated phenyl ring is expected to produce a strong absorption band in the 1100-1250 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl rings would give rise to a series of bands in the 1400-1600 cm⁻¹ range. The para-substitution pattern on both phenyl rings influences the out-of-plane C-H bending vibrations, which typically appear as strong bands in the 800-860 cm⁻¹ region. nist.govnih.gov

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (-CH₂Cl) | Stretching | 2950 - 3050 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-F | Stretching | 1100 - 1250 |

| Aromatic C-H (p-sub) | Out-of-plane bending | 800 - 860 |

| C-Cl | Stretching | 600 - 800 |

This table is based on characteristic vibrational frequencies for similar functional groups and substituted aromatic compounds.

Raman spectroscopy provides complementary information to IR spectroscopy. youtube.com It relies on the inelastic scattering of monochromatic light, and is particularly sensitive to non-polar bonds and symmetric vibrations. youtube.comswinburne.edu.au In the case of this compound, the Raman spectrum would be expected to show strong signals for the biphenyl ring system.

Key features in the Raman spectrum would include the C-C stretching vibrations of the biphenyl rings, which are typically strong. researchgate.net The inter-ring C-C stretching vibration is also a characteristic feature. Similar to IR spectroscopy, C-H stretching and bending modes, as well as vibrations associated with the C-Cl and C-F bonds, would be present. researchgate.net The symmetry of the molecule plays a significant role in determining the intensity of Raman bands. wikipedia.org

Table 2: Predicted Raman Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Biphenyl Ring | Ring Breathing/Stretching | ~1280, ~1600 |

| C-F | Stretching | 1100 - 1250 |

| C-Cl | Stretching | 600 - 800 |

This table is based on characteristic Raman shifts for similar functional groups and substituted biphenyl compounds.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. spcmc.ac.in For conjugated systems like biphenyls, the absorption of UV light promotes electrons from bonding (π) to anti-bonding (π*) orbitals. The UV-Vis spectrum of this compound is expected to be influenced by the biphenyl core and its substituents.

Biphenyl itself exhibits a strong absorption band (K-band) around 250 nm, which is attributed to the conjugation between the two phenyl rings. nih.gov The presence of substituents can cause a shift in the absorption maximum (λmax) and a change in the molar absorptivity (ε). The electron-donating effect of the fluorine atom and the electron-withdrawing nature of the chloromethyl group can influence the electronic structure and thus the absorption spectrum. Generally, increasing substitution on the biphenyl rings can lead to a bathochromic (red) shift of the K-band. nih.govacs.org However, significant steric hindrance between the rings can disrupt planarity and lead to a hypsochromic (blue) shift. nih.gov Donor-acceptor substituted biphenyls are known to exhibit intramolecular charge transfer (ICT) bands, which can appear as a separate, often broad, absorption band at longer wavelengths. researchgate.netresearchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π* (K-band) | Biphenyl Core | ~250 - 270 |

| Intramolecular Charge Transfer (ICT) | Substituted Biphenyl | Potentially > 280 |

This table provides an estimated range for the absorption maxima based on studies of substituted biphenyls.

Mass Spectrometry Techniques for Halogenated Biphenyl Compounds

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. nih.govnih.gov For halogenated biphenyls like this compound, specific fragmentation patterns are expected.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster (M⁺ and M+2 peaks) with a 3:1 intensity ratio. nih.gov

Common fragmentation pathways for halogenated biphenyls include the loss of halogen atoms and the cleavage of the biphenyl linkage. researchgate.netresearchgate.net For this compound, fragmentation could involve the loss of a chlorine atom from the chloromethyl group, the loss of the entire chloromethyl radical, or the loss of a fluorine atom. researchgate.netmdpi.com The fragmentation of the biphenyl core can also lead to characteristic ions. upb.ronih.gov

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 220.06 | Molecular Ion |

| [M+2]⁺ | 222.06 | Isotopic peak due to ³⁷Cl |

| [M-Cl]⁺ | 185.07 | Loss of Chlorine atom |

| [M-CH₂Cl]⁺ | 171.06 | Loss of Chloromethyl radical |

| [C₁₃H₉F]⁺ | 172.07 | Biphenyl fragment |

| [C₁₂H₈F]⁺ | 171.06 | Biphenyl fragment |

The m/z values are calculated based on the exact masses of the most abundant isotopes.

X-ray Diffraction Studies for Solid-State Conformation and Crystal Structure Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. niscpr.res.inacs.org For substituted biphenyls, a key structural parameter is the dihedral angle between the two phenyl rings. libretexts.org In the solid state, biphenyl itself is nearly planar, but ortho-substitution can lead to a significant twist between the rings due to steric hindrance. libretexts.org

For this compound, which is para-substituted, a relatively planar conformation is expected in the solid state, although some twisting is always present. The crystal packing will be influenced by intermolecular interactions such as C-H···π, C-H···F, and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. iucr.orgnih.govmdpi.com The specific arrangement of molecules in the crystal lattice determines the crystal system and space group. niscpr.res.iniucr.org Analysis of the crystal structure of similar 4,4'-disubstituted biphenyls can provide insights into the likely packing motifs. niscpr.res.iniucr.orgnih.gov

Table 5: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Observation |

| Dihedral Angle | Relatively small, indicating near-planarity |

| Intermolecular Interactions | C-H···π, C-H···F, C-H···Cl, π-π stacking |

| Crystal System | Dependent on molecular packing (e.g., Monoclinic, Orthorhombic) |

This table is based on general principles and observations from the crystal structures of similar substituted biphenyls.

Computational Chemistry and Theoretical Studies of 4 Chloromethyl 4 Fluoro 1,1 Biphenyl Analogues

Quantum Mechanical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to the theoretical study of molecular systems. aps.org These approaches solve the Schrödinger equation (or a simplified form) to provide detailed information about molecular structure and energy. nih.gov For substituted biphenyls, DFT methods like B3LYP are commonly employed with basis sets such as 6-31G** to optimize geometries and calculate vibrational frequencies. computersciencejournal.org These calculations are crucial for understanding the nuanced effects of substituents on the biphenyl (B1667301) core.

Structural optimization is a key application of QM calculations, allowing for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For flexible molecules like biphenyls, conformational analysis is performed to map the potential energy surface as a function of specific degrees of freedom, most notably the torsion angle between the rings. nwpu.edu.cn

The defining structural characteristic of biphenyl compounds is the torsion (or dihedral) angle between the two phenyl rings. In the gas phase, unsubstituted biphenyl is non-planar, with a torsion angle of approximately 42-45°, a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a twisted conformation). ic.ac.ukcolostate.edu

Substituents on the phenyl rings significantly influence this angle. In analogues of 4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl, the substituents are in the para positions, which minimizes their steric impact on the inter-ring rotation compared to ortho-substitution. However, electronic effects can still play a role. Computational studies on various substituted biphenyls have shown that the equilibrium torsion angle is sensitive to the nature of the substituent. For example, in 4-alkyl-4'-cyano biphenyls, the inter-ring angle was calculated to be 37.1°. computersciencejournal.org The introduction of fluorine atoms can also alter planarity; studies on 4,4'-difluorobiphenyl (B165722) have explored its conformational preferences. colostate.edu The planarity is a critical factor, as it affects the electronic communication between the rings and, consequently, the material's properties. The energy barriers to rotation are also a key parameter, with the planar and perpendicular conformations representing transition states. researchgate.net

| Compound | Method/Basis Set | Torsion Angle (°) | Reference |

|---|---|---|---|

| Biphenyl | CCSD(T)/CBS | 41 | researchgate.net |

| 4-Alkyl-4'-Cyano Biphenyl | DFT/B3LYP/6-31G** | 37.1 | computersciencejournal.org |

| 2,2'-Difluoro Biphenyl | B3LYP/6-311+G* | 57.9 and 128.9 | researchgate.net |

| 4-Methylbiphenyl | Experimental (TPD) | 37 | westmont.edu |

| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone | SC-XRD | -38.5 | nih.gov |

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers. stereoelectronics.orgpharmaguideline.com In biaryl compounds, this phenomenon occurs when bulky substituents are placed at the ortho positions (2, 2', 6, and 6'). stereoelectronics.org These substituents sterically clash, preventing free rotation around the C1-C1' bond and creating stable, non-interconverting enantiomeric or diastereomeric conformations. pharmaguideline.com

The parent compound, this compound, lacks ortho substituents, and therefore, does not exhibit atropisomerism. However, its ortho-substituted analogues could be designed to be atropisomeric. For instance, introducing methyl or chloro groups at the 2 and 2' positions would create significant steric hindrance. Computational studies on 2,2'-dihalogenated biphenyls show that the rotational barriers and stable conformations are highly dependent on the size of the halogen. researchgate.net While 2,2'-difluorobiphenyl (B165479) has a double energy minimum, other 2,2'-dihalogen compounds show a single minimum at a more twisted angle. researchgate.net The ability to form stable atropisomers is critical in fields like asymmetric catalysis, where chiral ligands based on biaryl scaffolds are widely used. stereoelectronics.org

Quantum mechanical calculations provide deep insights into the electronic distribution within a molecule, which governs its reactivity, polarity, and intermolecular interactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map illustrates regions of negative electrostatic potential (typically colored red or yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.netacs.org

For an analogue like this compound, the MEP map would be significantly influenced by the electronegative fluorine and chlorine atoms.

Fluorine Atom : The highly electronegative fluorine atom on one phenyl ring would create a distinct region of negative potential (red) around itself.

Chloromethyl Group : The chlorine atom in the chloromethyl group would also generate a region of negative potential. The methylene (B1212753) (-CH2-) hydrogens and the aromatic protons would correspond to areas of positive potential (blue).

Aromatic Rings : The π-systems of the phenyl rings generally show negative potential above and below the plane of the rings.

MEP analysis helps in understanding noncovalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for molecular recognition and crystal packing. mdpi.com The distribution of positive and negative potentials suggests how these molecules might interact with polar solvents or biological receptors. nih.gov

In analogues of this compound, the polarity is determined by several factors:

C-F Bond : The carbon-fluorine bond is highly polar, creating a significant bond dipole pointing from carbon to fluorine.

Biphenyl System : The non-planar structure of the biphenyl core means that the bond dipoles of the two substituents are not directly opposing each other. The final molecular dipole moment will be the vector sum of these bond moments, dependent on the precise torsion angle between the rings.

Computational studies on fluorinated compounds have shown that the introduction of fluorine significantly impacts the molecular dipole moment. d-nb.infobeilstein-journals.org For this compound analogues, the calculated dipole moment would reflect the combined electron-withdrawing effects of the fluoro and chloromethyl substituents, mediated by the twisted biphenyl scaffold.

Electronic Structure Investigations

Analysis of Conjugated π-Electronic Systems

The conjugated π-electronic system of biphenyl derivatives is a primary determinant of their electronic and photophysical properties. In molecules like this compound, the two phenyl rings are connected by a single bond, allowing for potential π-conjugation across the bridge. However, the degree of this conjugation is highly dependent on the torsional angle between the rings.

Computational studies on related biphenyl systems demonstrate that the electronic communication between the two aromatic rings can be finely tuned. For instance, in some complex architectures, biphenyl units are used as central cores where attached π-systems are arranged orthogonally, minimizing electronic communication in the ground state. acs.org However, upon electronic excitation or oxidation, significant charge transfer and changes in geometry can occur, leading to a more parallel arrangement of the π-planes. acs.org

The molecular electrostatic potential (MEP) is a key property derived from the electronic system, providing insight into the charge distribution and potential reactive sites. For chlorinated biphenyls, a good correlation exists between the MEP and the substitution pattern. nih.gov Generally, the most toxic congeners of polychlorinated biphenyls (PCBs) exhibit highly positive electrostatic potentials on the aromatic rings and highly negative potentials on the chlorine atoms. nih.gov Frontier molecular orbital analysis (FMO) on substituted biphenyls, such as 4,4'-dimethoxy-1,1'-biphenyl, reveals the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which for this specific analogue was found to be 4.57 eV, indicating its electronic stability and charge transfer characteristics. niscpr.res.in

These theoretical approaches are essential for understanding how the chloro- and fluoro-substituents on the biphenyl core of this compound influence its π-electronic system and related properties.

Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, providing data that can aid in the interpretation of experimental spectra.

Vibrational Frequencies and Intensities

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for molecular characterization. Theoretical calculations, often using Density Functional Theory (DFT), can predict the vibrational frequencies and their corresponding intensities with a reasonable degree of accuracy. For the parent biphenyl molecule, which has 60 vibrational modes, computational methods have been used to assign the observed IR bands. researchgate.net

For substituted biphenyls, characteristic vibrational frequencies can be assigned to specific functional groups. In the case of this compound, key vibrations would include C-H stretching in the aromatic rings, C=C stretching of the aromatic rings, C-Cl stretching of the chloromethyl group, and C-F stretching of the fluoro-substituted ring. nih.govnist.gov Studies on similar compounds, like substituted styryl biphenyl ketones, have shown that carbonyl stretching frequencies can be correlated with Hammett's substituent constants, providing insight into electronic effects transmitted through the biphenyl system. tsijournals.com

Table 1: Predicted Characteristic Vibrational Frequencies for Biphenyl Analogues

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | nih.gov |

| Aliphatic C-H Stretch (CH₂) | 2960 - 2850 | nist.gov |

| Aromatic C=C Stretch | 1600 - 1450 | nih.gov |

| CH₂ Bending (Scissoring) | ~1465 | nih.gov |

| C-F Stretch | 1250 - 1000 | nih.gov |

| C-Cl Stretch | 800 - 600 | nist.gov |

This table is generated based on typical vibrational frequencies for the functional groups present in this compound and its analogues.

Electronic Transitions

UV-visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the HOMO) to higher energy ones (like the LUMO). The wavelengths of maximum absorption (λmax) are related to the energy gap between these orbitals. youtube.com

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate UV-vis spectra. youtube.com These simulations calculate the energies and probabilities of various electronic transitions. youtube.comyoutube.com For fluorinated biphenyl compounds, studies have shown a continuous pattern of conjugation, with maximum absorption values typically observed in the UV region. For example, novel fluorinated biphenyl compounds have exhibited λmax values between 256 nm and 316 nm. nih.gov The specific positions of the substituents, including the fluorine and chloromethyl groups, on the biphenyl skeleton of this compound will influence the energy levels of the molecular orbitals and thus the characteristics of its electronic transitions.

Table 2: Experimental UV-Vis Absorption Data for Fluorinated Biphenyl Analogues

| Compound | λmax (nm) | Reference |

| TBDFBP | 256.4 | nih.gov |

| DFBPE | 275.7 | nih.gov |

| DFDMBP | 315.8 | nih.gov |

| DFNBP | 287.3 | nih.gov |

| DFBPMS | 262.1 | nih.gov |

This table presents data for various novel fluorinated biphenyls, illustrating the typical absorption range for this class of compounds.

Molecular Dynamics Simulations for Conformational Mobility

The conformational flexibility of the biphenyl scaffold is a critical feature, governed primarily by the rotation around the central C-C single bond. wikipedia.org This rotation is subject to steric hindrance from substituents in the ortho positions. nih.gov Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape and mobility of molecules over time. nih.govnih.gov

For unsubstituted biphenyl, the equilibrium torsional angle (the dihedral angle between the planes of the two rings) is about 44.4° in the gas phase, with small energy barriers to rotation. wikipedia.org In the solid state, crystal packing forces can lead to a more planar conformation. acs.orgutah.edu

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of compounds with their activities or other properties. nih.govmdpi.com These models are built by finding a mathematical relationship between calculated molecular descriptors and an observed property. youtube.com

For classes of compounds like polychlorinated biphenyls (PCBs), QSPR models have been successfully developed to predict properties like toxicity and the n-octanol-water partition coefficient (KOW), a measure of lipophilicity. researchgate.netresearchgate.net These studies employ a variety of molecular descriptors calculated from the compound's structure.

Correlation of Structural Parameters with Molecular Properties

The core of QSPR is the identification of relevant molecular descriptors that can accurately predict a given property. These descriptors can be constitutional, topological, geometric, or electronic in nature. nih.gov

For biphenyl derivatives, several structural parameters have been shown to correlate with specific molecular properties:

Number of Chlorine Substituents (Ncl) and Electrophilicity Index (ω): These parameters have been used to construct reliable QSPR equations to predict the n-octanol-water partition coefficients (log KOW) for PCBs. researchgate.netresearchgate.net

Molecular Weight (MW), Total Surface Area (TSA), and Molecular Flexibility (MF): These constitutional and geometric descriptors have been correlated with the toxicity endpoints of PCB congeners. nih.gov

Bond Lengths and Electron Density: In a study of fluorinated 4-chlorobiphenyl (B17849) analogues, C-F and C-Cl bond lengths were found to correlate with electron-density differences as determined by 13C NMR shifts. nih.gov

Dipole Moment: Conformations with low dipole moments have been linked to the tendency of some chlorinated biphenyls to accumulate in adipose tissue. nih.gov

By calculating these and other descriptors for this compound, it is possible to build predictive models for its physicochemical properties and biological interactions.

Table 3: Examples of Structural Parameters and Correlated Molecular Properties in Biphenyl Analogues

| Structural Parameter / Descriptor | Correlated Molecular Property | Reference |

| Number of Chlorine Atoms (Ncl) | n-Octanol-Water Partition Coefficient (log KOW) | researchgate.netresearchgate.net |

| Electrophilicity Index (ω) | Toxicity, log KOW | mdpi.comresearchgate.netresearchgate.net |

| Molecular Weight (MW) | Toxicity | nih.gov |

| Total Surface Area (TSA) | Toxicity | nih.gov |

| Dipole Moment | Bioaccumulation Potential | nih.govresearchgate.net |

| C-F / C-Cl Bond Lengths | Electron Density (from 13C NMR) | nih.gov |

Reaction Mechanism Elucidation through Computational Approaches

The elucidation of reaction mechanisms for complex organic molecules like this compound and its analogues is greatly enhanced by computational chemistry. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a molecular-level understanding of reaction pathways, transition states, and the influence of structural modifications on reactivity. This section delves into the computational approaches used to unravel the reaction mechanisms of analogues of this compound, focusing on nucleophilic substitution reactions at the benzylic carbon.

Investigating Nucleophilic Substitution (SN2) Pathways

A primary reaction pathway for compounds containing a chloromethyl group is the bimolecular nucleophilic substitution (SN2) reaction. Computational studies on analogues, such as para-substituted benzyl (B1604629) halides, offer significant insights into the factors governing the reactivity of this compound.

Theoretical Modeling of SN2 Reactions:

Computational chemists model SN2 reactions by mapping the potential energy surface (PES) of the reacting system. This involves calculating the energies of the reactants, the pre-reaction complex, the transition state, and the products. sciforum.netresearchgate.net The transition state, a high-energy, transient species, is of particular interest as its energy determines the activation barrier and, consequently, the reaction rate. mit.edu

For an analogue like 4-fluorobenzyl chloride, the SN2 reaction with a nucleophile (Nu⁻) can be represented as follows:

4-F-C₆H₄CH₂Cl + Nu⁻ → [Nu···CH₂(C₆H₄-4-F)···Cl]⁻‡ → 4-F-C₆H₄CH₂Nu + Cl⁻

DFT calculations are employed to optimize the geometries of all species involved and to calculate their corresponding energies. Functionals like B3LYP, paired with appropriate basis sets such as 6-31+G*, are commonly used for these types of studies. sciforum.net

Influence of the para-Fluoro Substituent:

The presence of a fluorine atom at the 4'-position of the biphenyl system, analogous to a para-substituent on a benzyl halide, influences the reaction rate. A computational study on the SN2 identity exchange reactions of para-substituted benzyl fluorides (R-C₆H₄CH₂F + F⁻) provides valuable data. The study revealed a strong linear relationship between the computed electrostatic potential at the benzylic carbon and the SN2 activation energies. nih.gov

Table 1: Calculated SN2 Activation Barriers for para-Substituted Benzyl Fluorides

| Substituent (R) | Activation Energy (kcal/mol) |

|---|---|

| NH₂ | 20.1 |

| OCH₃ | 19.5 |

| CH₃ | 19.2 |

| H | 18.8 |

| F | 19.0 |

| Cl | 19.2 |

| CN | 20.5 |

| NO₂ | 21.4 |

Data adapted from a computational study on substituted benzyl fluorides. The values illustrate the electronic effect of substituents on the activation barrier. nih.gov

The data indicates that the para-fluoro substituent has a modest electronic effect on the activation barrier of the SN2 reaction. The fluorine atom is electron-withdrawing through its inductive effect, which can slightly increase the electrophilicity of the benzylic carbon, but it is also a weak π-donor through resonance. These opposing effects result in a reactivity that is comparable to the unsubstituted benzyl system. nih.gov

Transition State Analysis

A key outcome of computational studies is the detailed characterization of the transition state geometry. For an SN2 reaction, the transition state is typically characterized by a trigonal bipyramidal arrangement around the central carbon atom, with the incoming nucleophile and the leaving group in axial positions. masterorganicchemistry.com

Table 2: Key Geometric Parameters of the SN2 Transition State for a Benzyl Chloride Analogue

| Parameter | Description | Typical Calculated Value (Å) |

|---|---|---|

| C-Nu Distance | Bond length between the benzylic carbon and the incoming nucleophile. | ~2.0 - 2.5 |

| C-Cl Distance | Bond length between the benzylic carbon and the leaving chlorine atom. | ~2.2 - 2.7 |

| Nu-C-Cl Angle | Angle between the nucleophile, carbon, and chlorine atoms. | ~180° |

These values are representative and can vary depending on the specific nucleophile, solvent, and computational method used.

Solvent Effects on Reaction Mechanisms

Computational models can also incorporate the effect of the solvent, which is crucial for accurately predicting reaction rates and mechanisms in solution. The Polarizable Continuum Model (PCM) is a common method used to simulate the solvent environment. sciforum.net For SN2 reactions, polar aprotic solvents are known to accelerate the reaction by solvating the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thereby increasing its nucleophilicity. nih.gov Computational studies on benzyl chloride reactions have shown that the nature of the solvent significantly impacts the potential energy surface of the reaction. sciforum.netresearchgate.net

Applications of 4 Chloromethyl 4 Fluoro 1,1 Biphenyl in Advanced Materials and Organic Synthesis

Precursor in Polymer Chemistry and Materials Development

The unique structure of 4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl allows it to function as a monomer or precursor in the development of high-performance polymers and carbon-based materials. The reactive chloromethyl group is the primary handle for building long-chain molecules, while the fluorinated biphenyl (B1667301) unit imparts desirable physical and chemical properties to the resulting material.

Synthesis of Polymers with Specific Properties (e.g., Heat Resistance, Electrical Conductivity)

The development of heat-resistant polymers is crucial for applications in aerospace, electronics, and automotive industries where materials must withstand high temperatures without degrading. researchgate.net Polymers incorporating aromatic and heteroaromatic rings in their backbone are known for their high thermal stability. researchgate.net The rigid 1,1'-biphenyl structure is a key component in many heat-resistant polymers. researchgate.net Furthermore, fluoropolymers, which contain strong carbon-fluorine bonds, are recognized for their exceptional thermal stability, chemical resistance, and durability. researchgate.netresearchgate.net The presence of the fluorobiphenyl moiety in polymers derived from this compound is expected to contribute significantly to their thermal and chemical resilience. researchgate.net

While specific polymers synthesized directly from this compound are not extensively detailed in available literature, its potential is clear. The chloromethyl group can readily undergo polymerization reactions, such as polycondensation, to form polymer chains. The resulting polymers would benefit from the inherent stability of the biphenyl core and the robust nature of the carbon-fluorine bond, leading to materials with high thermal decomposition temperatures and resistance to chemical attack. researchgate.netresearchgate.net

In the realm of electrically conductive polymers, the focus is on creating materials with delocalized π-electron systems. dtic.mil The biphenyl structure contributes to π-conjugation. By incorporating this unit into a polymer backbone, it is possible to create pathways for electron movement, a prerequisite for electrical conductivity. The properties of such polymers can be fine-tuned through chemical doping and by controlling the structural order of the polymer chains. dtic.mil The synthesis of polymers from precursors like this compound could lead to materials suitable for applications such as electrostatic dissipation coatings and electromagnetic interference shielding. dtic.mil

Development of Pyrolytic Carbon for Dye-Sensitized Solar Cells

A significant application of biphenyl derivatives is in the creation of advanced carbon materials for energy devices. Research has demonstrated the use of an analogous compound, 4,4'-bis(chloromethyl)-1,1'-biphenyl, as an aromatic precursor for depositing pyrolytic carbon thin films via a chemical vapor deposition process. nih.govsigmaaldrich.com These films have shown great promise as counter electrodes in dye-sensitized solar cells (DSSCs). nih.govsigmaaldrich.com

Dye-sensitized solar cells are a type of photovoltaic device that converts light into electricity through the action of a photosensitive dye. nih.govmdpi.com The counter electrode in a DSSC plays a critical role in regenerating the electrolyte, and it is typically made of expensive platinum (Pt). nih.govnih.gov The pyrolytic carbon derived from the biphenyl precursor provides a cost-effective and promising alternative. nih.govsigmaaldrich.com The resulting carbon films are microporous, possess a metallic appearance, exhibit good electrical conductivity (low sheet resistance), and are catalytic toward the reduction of tri-iodide in the electrolyte. nih.govsigmaaldrich.com

In a study using the related precursor 4,4'-bis(chloromethyl)-1,1'-biphenyl, the DSSC constructed with the pyrolytic carbon counter electrode achieved a light-to-electricity conversion efficiency that was 78% of that obtained with a conventional platinum electrode. nih.govsigmaaldrich.com Electrochemical analysis indicated that the slightly lower efficiency was due to the carbon's higher resistance and lower catalytic activity compared to platinum. nih.gov Nonetheless, this work establishes that pyrolytic carbon derived from chloromethyl-biphenyl precursors is a viable and highly promising material for reducing the cost of dye-sensitized solar cells. nih.gov

Performance of DSSC with Pyrolytic Carbon Counter Electrode

| Parameter | Value |

| Precursor Compound | 4,4'-Bis(chloromethyl)-1,1'-biphenyl |

| Counter Electrode Material | Pyrolytic Carbon |

| Relative Conversion Efficiency | 78% (compared to Platinum) |

| Key Properties of Carbon Film | Microporous, Low Sheet Resistance, Catalytic Activity |

Building Block in Organic Electronics and Photonics

Fluorinated biphenyl compounds are of particular interest in materials science for applications in organic electronics and photonics. nih.gov The introduction of fluorine into the aromatic structure modifies key properties such as molecular dipole moment, stability, and intermolecular interactions, making these materials suitable for use in a variety of devices. nih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are devices that produce light from a thin film of organic compounds. The efficiency, color, and lifespan of an OLED are highly dependent on the molecular structure of the materials used in its emissive and charge-transport layers. Biphenyl derivatives are often used as core structures for host materials or as building blocks for emissive dopants. The rigidity of the biphenyl unit provides good thermal stability, which is essential for device longevity. The ability to functionalize the biphenyl core, for instance with a chloromethyl group for further reactions and a fluorine atom to tune the electronic energy levels, makes this compound a potentially useful building block in the synthesis of novel OLED materials.

Liquid Crystal Displays (LCDs)

Fluorine is a critical element in the design of liquid crystalline materials used in modern liquid crystal displays (LCDs). researchgate.net Fluorinated biphenyls are a cornerstone of many liquid crystal mixtures. The inclusion of fluorine atoms, particularly in a lateral or terminal position on the biphenyl core, helps to optimize the dielectric anisotropy and viscosity of the liquid crystal material. researchgate.net These properties are essential for achieving fast switching speeds and low operating voltages in LCDs. nih.gov The structure of this compound, containing the fluorinated biphenyl moiety, makes it a relevant precursor for synthesizing more complex liquid crystal molecules tailored for advanced display applications. nih.govresearchgate.net

Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic solar cells. The performance of these devices relies on the ability of the organic material to efficiently transport electrical charges (electrons or holes). Fluorinated aromatic compounds, including biphenyls, are widely investigated as organic semiconductors. nih.gov The strong electron-withdrawing nature of fluorine can lower the energy levels of the molecular orbitals (HOMO and LUMO), which can improve air stability and facilitate electron injection and transport in n-type semiconductors. The this compound molecule can be used as a starting material to synthesize larger, more complex conjugated systems suitable for use as organic semiconductors. nih.gov

Molecular Wires in Diodes

Research specifically detailing the use of this compound as a molecular wire in diodes is not extensively available in the public domain. However, the fundamental structure of the molecule is highly relevant to the field of molecular electronics. Biphenyl units are canonical examples of molecular wires due to their conjugated π-system, which can facilitate electron transport. The introduction of substituents like fluorine can modulate the electronic energy levels (HOMO/LUMO) of the molecule, a key factor in designing molecular electronic components. The chloromethyl group provides a reactive site that can be used to anchor the molecule to electrode surfaces, a critical step in the fabrication of single-molecule electronic devices.

Photoluminescent Substances

Fluorinated biphenyl compounds are of significant interest for their applications as photoluminescent materials, often serving as cores for organic light-emitting diodes (OLEDs). acs.org The incorporation of fluorine can enhance fluorescence quantum yields and improve the material's stability. While specific studies on the photoluminescent properties of this compound are limited, related fluorinated biphenyl structures are known to be effective fluorophores. acs.orgbeilstein-journals.org The rigid biphenyl backbone provides a platform for fluorescence, and the emission color can be tuned by extending the conjugation or adding other functional groups. beilstein-journals.orgresearchgate.net The chloromethyl group on this compound allows it to be readily incorporated into larger polymeric or dendritic structures, creating advanced luminescent materials for displays and lighting. nih.govnih.gov

Table 1: Potential Photophysical Characteristics based on Analogous Fluorinated Biphenyls

| Property | Description | Relevance to this compound |

|---|---|---|

| Excitation Wavelength | Typically in the UV range (e.g., 250-320 nm) for biphenyl systems. acs.org | Expected to absorb in the UV spectrum due to the biphenyl core. |

| Emission Wavelength | Emission is often in the blue region of the spectrum for simple biphenyls, but can be tuned. | Could serve as a blue-emitting core or a building block for materials emitting at other wavelengths. |

| Quantum Yield | Fluorination often enhances fluorescence quantum yield by reducing non-radiative decay pathways. | The fluorine atom is expected to contribute positively to its luminescent efficiency. |

| Application | Building block for OLEDs, fluorescent probes, and solid-state lighting materials. mdpi.com | The reactive -CH2Cl group allows for covalent integration into polymers or other complex systems. |

Components in Metal-Organic Frameworks (MOFs) and Organic Polymers of Intrinsic Microporosity (OMIMs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. Biphenyl derivatives, particularly dicarboxylic acids, are widely used as rigid linkers to build robust frameworks for gas storage, separation, and catalysis. researchgate.netresearchgate.net While this compound is not itself a linker, its chloromethyl group is a versatile synthetic handle that can be readily converted into other functional groups, such as carboxylic acids, amines, or phosphines, which are suitable for coordinating to metal centers. chimia.ch Therefore, this compound serves as a valuable precursor for creating custom-designed functionalized linkers for MOF synthesis. nih.govmdpi.com

Polymers of Intrinsic Microporosity (PIMs) are another class of porous materials, but they are amorphous polymers that are soluble and processable. nih.govnih.gov Their porosity arises from a rigid and contorted molecular structure that prevents efficient packing. psu.edu Ladder-like polymers based on fused aromatic rings are common, and functionalized biphenyls can be used to create the necessary rigidity and contortion. nih.gov The structure of this compound, once polymerized or integrated into a polymer backbone, could contribute to the formation of microporous materials for applications in membrane-based gas separations. rsc.orgresearchgate.net

Intermediates in Fine Chemical Synthesis

The primary utility of this compound in organic chemistry is as a key intermediate for the synthesis of more complex molecules. The chloromethyl group is a potent electrophile, making it highly reactive toward a wide range of nucleophiles. This allows for the straightforward attachment of the 4'-fluorobiphenyl methyl group to various molecular scaffolds.

Table 2: Common Reactions Involving the Chloromethyl Group

| Reaction Type | Nucleophile Example | Product Type |

|---|---|---|

| Williamson Ether Synthesis | Alkoxide (R-O⁻) | Aryl methyl ether |

| Esterification | Carboxylate (R-COO⁻) | Aryl methyl ester |

| N-Alkylation | Amine (R-NH₂) | Substituted benzylamine |

| C-Alkylation | Enolate, Organometallic | Carbon-extended biphenyl derivative |

| Thioether Formation | Thiolate (R-S⁻) | Aryl methyl thioether |

| Cyanation | Cyanide (CN⁻) | Aryl acetonitrile (B52724) |

This reactivity makes the compound a valuable building block in the multi-step synthesis of pharmaceuticals, liquid crystals, and specialty polymers. vulcanchem.com

The ability to introduce a (4'-fluoro-1,1'-biphenyl-4-yl)methyl group is particularly valuable in medicinal chemistry and materials science. In drug design, the fluorobiphenyl moiety is a recognized pharmacophore that can improve metabolic stability and binding affinity. The fluorine atom is often used to block sites of metabolic oxidation. nih.gov The biphenyl structure itself can engage in beneficial π-stacking interactions within protein binding sites.

The chloromethyl group allows chemists to attach this desirable fluorobiphenyl unit to a core molecule of interest through a stable methylene (B1212753) linker. This is typically achieved via nucleophilic substitution reactions, where the chlorine atom is displaced by an oxygen, nitrogen, sulfur, or carbon nucleophile from the target molecule. This synthetic strategy is a powerful tool for the late-stage functionalization of complex molecules, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Applications in Agrochemicals (e.g., Insecticides, Fungicides, Herbicides)

The fluorinated biphenyl motif is present in a number of commercially important agrochemicals. Biphenyl itself has been used as a fungicide, particularly for citrus crops. nih.gov The introduction of fluorine can enhance the efficacy and spectrum of activity. While no commercial agrochemicals are directly synthesized from this compound, the presence of the fluorobiphenyl core in patented and commercial pesticides highlights the importance of this structural class. epo.orggoogle.com

For example, triazole fungicides like flutriafol (B1673497) contain related difluorophenyl structures, demonstrating the utility of fluorinated phenyl groups in antifungal agents. google.com Furthermore, numerous patents for novel herbicides and insecticides describe complex molecules containing substituted biphenyl rings. googleapis.comgoogleapis.com These patents underscore the role of the biphenyl scaffold in creating new active ingredients for crop protection. This compound represents a readily available starting material for synthesizing candidate compounds in this field, allowing for the exploration of new derivatives with potentially improved properties.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 4-(Chloromethyl)-4'-fluoro-1,1'-biphenyl, and how are reaction conditions optimized?

The compound is typically synthesized via palladium- or nickel-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, to construct the biphenyl core. For instance, biphenyl derivatives are often prepared using aryl boronic acids and halogenated precursors under controlled temperatures (e.g., 65°C) with catalysts like Pd(dppf)Cl₂ . Post-coupling, the chloromethyl group can be introduced via Friedel-Crafts alkylation or halogenation of a pre-existing methyl group using reagents like SOCl₂. Optimization involves adjusting solvent systems (e.g., acetone or DCM/hexane mixtures ), stoichiometry, and catalyst loading to maximize yields (up to 92% reported in analogous syntheses ).

Basic: How is structural confirmation of this compound achieved after synthesis?

Structural integrity is confirmed through:

- NMR Spectroscopy : ¹H and ¹⁹F NMR (e.g., ¹⁹F NMR at 376 MHz in CDCl₃ ) to verify fluorine and chloromethyl positions.

- High-Resolution Mass Spectrometry (HRMS) : Matches between calculated and experimental molecular weights (e.g., Δ < 0.0006 amu in analogous compounds ).

- X-ray Crystallography : Using programs like SHELXL for refinement , particularly if single crystals are obtained via recrystallization (e.g., ethanol ).

Advanced: How can researchers resolve discrepancies between NMR and crystallographic data during characterization?

Discrepancies may arise from dynamic processes (e.g., rotational isomers) or crystal packing effects. Strategies include:

- Variable-Temperature NMR : To detect conformational flexibility .

- DFT Calculations : Compare experimental and computed chemical shifts.

- Twinned Data Refinement : Use SHELXL for high-resolution crystallographic data to account for twinning or disorder . For example, SHELXPRO can interface with macromolecular refinement tools to resolve ambiguities .

Advanced: What strategies enable regioselective functionalization of the biphenyl scaffold for derivatization?

- Directed Ortho-Metalation : Use directing groups (e.g., sulfonyl chlorides ) to install substituents at specific positions.

- Grignard Reactions : Introduce alkyl/alkenyl groups via chloromethyl intermediates, as seen in terphenyl syntheses .

- Protection/Deprotection : Temporarily block reactive sites (e.g., sulfonyl esters ) to achieve stepwise modifications.

Advanced: What role does this compound play in medicinal chemistry applications?

The chloromethyl group serves as a versatile handle for synthesizing bioactive molecules. For example, it can be converted to amines or sulfides for incorporation into muscarinic receptor antagonists , as seen in carbamate derivatives . The fluorine atom enhances metabolic stability and binding affinity in drug candidates .

Advanced: What challenges arise in radiofluorination of biphenyl derivatives, and how are they addressed?

Radiofluorination (e.g., ¹⁸F labeling) faces challenges like low yields and competing side reactions. Strategies include:

- Boronate Ester Precursors : Use Cu(OTf)₂(Py)₄-mediated reactions for efficient ¹⁸F incorporation, achieving ~68% radiochemical yield in biphenyl analogs .

- Microwave Assistance : Accelerate reaction kinetics to minimize isotope decay losses.

Basic: What purification techniques are recommended for isolating this compound?

- Flash Chromatography : Employ gradient elution with DCM/hexane (1:1) to separate impurities .

- Recrystallization : Use ethanol or petroleum ether/ethyl acetate mixtures to obtain high-purity crystals .

Advanced: How can mechanistic studies improve cross-coupling efficiency for biphenyl synthesis?

- Catalyst Screening : Test dual Ni/Pd systems to enhance reductive cross-coupling rates .

- Kinetic Isotope Effects (KIE) : Investigate rate-determining steps (e.g., oxidative addition vs. transmetalation) using deuterated analogs.

- In Situ Monitoring : Use techniques like IR spectroscopy to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.